molecular formula C13H22N6 B13248441 4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine

4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B13248441
M. Wt: 262.35 g/mol
InChI Key: FVHPQWIUTCZQCE-UHFFFAOYSA-N
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Description

4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a triazine ring substituted with cyclopentyl and methylpiperazinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions: The cyclopentyl and methylpiperazinyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific conditions such as the presence of a base (e.g., sodium hydroxide) and solvents (e.g., ethanol) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium hydroxide, ethanol; often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain kinases, leading to altered cell signaling and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopentyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine: Shares structural similarities but differs in the ring system.

    8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: Another related compound with a different core structure.

Uniqueness

4-Cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is unique due to its specific triazine ring system and the presence of both cyclopentyl and methylpiperazinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H22N6

Molecular Weight

262.35 g/mol

IUPAC Name

4-cyclopentyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H22N6/c1-18-6-8-19(9-7-18)13-16-11(15-12(14)17-13)10-4-2-3-5-10/h10H,2-9H2,1H3,(H2,14,15,16,17)

InChI Key

FVHPQWIUTCZQCE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)N)C3CCCC3

Origin of Product

United States

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